HT-1080 Cytotoxicity: 9,10-Dimethoxycanthin-6-one vs. 5-FU and Structurally Related Analogs
9,10-Dimethoxycanthin-6-one (compound 14) exhibited an IC50 of 5.0 µM against the HT-1080 human fibrosarcoma cell line, demonstrating stronger cytotoxicity than the clinical chemotherapeutic agent 5-fluorouracil (5-FU, IC50 = 9.2 µM) and the structurally related analog 10-hydroxy-9-methoxycanthin-6-one (compound 15, IC50 = 7.2 µM) in the same study [1][2].
| Evidence Dimension | Cytotoxic potency (IC50) against HT-1080 human fibrosarcoma cells |
|---|---|
| Target Compound Data | IC50 = 5.0 µM |
| Comparator Or Baseline | 5-FU (IC50 = 9.2 µM); 10-hydroxy-9-methoxycanthin-6-one (IC50 = 7.2 µM); 14-deacetyleurylene (IC50 = 3.2 µM); dihydroniloticin (IC50 = 8.2 µM) |
| Quantified Difference | ~1.84-fold more potent than 5-FU; ~1.44-fold more potent than 10-hydroxy-9-methoxycanthin-6-one |
| Conditions | HT-1080 human fibrosarcoma cell line; standard cytotoxicity assay |
Why This Matters
This direct comparative data within a single publication allows researchers to prioritize 9,10-dimethoxycanthin-6-one over the positive control (5-FU) and a close structural analog for experiments requiring potent anti-fibrosarcoma activity.
- [1] Miyake, K., et al. (2010). Canthin-6-one alkaloids and a tirucallanoid from Eurycoma longifolia and their cytotoxic activity against a human HT-1080 fibrosarcoma cell line. Natural Product Communications, 5(1), 17-22. View Source
- [2] Miyake, K., et al. (2010). Canthin-6-one Alkaloids and a Tirucallanoid from Eurycoma longifolia and Their Cytotoxic Activity against a Human HT-1080 Fibrosarcoma Cell Line. Natural Product Communications, 5(1). View Source
